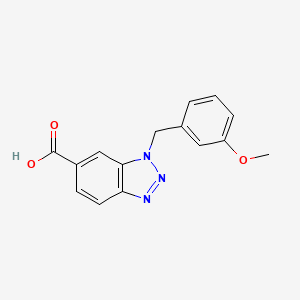
2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide
Overview
Description
“2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide” is a chemical compound with the molecular formula C17H26BrNO4 . It has an average mass of 388.297 Da and a Monoisotopic mass of 387.104523 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, and solubility. The molecular weight of “2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide” is approximately 388.297 Da .Scientific Research Applications
Synthesis of α-Aminophosphonates
“2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide” is utilized in the synthesis of α-aminophosphonates, which are analogues of natural amino acids. These compounds have a wide range of applications from agriculture to medical uses as anti-cancer agents, enzyme inhibitors, peptide mimetics, antibiotics, and pharmacological agents . The presence of the bromo group enhances the compound’s electronegativity, steric, and lipophilic effects, making it a valuable component in the design of bioactive compounds.
Organic Chemistry Education
In experimental teaching, the α-bromination reaction of carbonyl compounds, including derivatives of “2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide”, is a significant topic. It is used to teach students about the principles of organic reactions and to foster innovation consciousness and practical aptitude .
Pharmaceutical Intermediates
The brominated derivatives of “2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide” serve as significant intermediates in organic synthesis. They are extensively used in the production of pharmaceuticals, offering pathways to develop new drugs and treatments .
Pesticide Development
Compounds containing the bromo group, such as “2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide”, are widely used in the development of pesticides. They are known for their broad spectrum of activity, high efficiency, low toxicity, and minimal environmental residues .
Chiroptical Methods in Structural Analysis
The compound’s derivatives are applicable in chiroptical methods for structural analysis. This is crucial for understanding the stereochemistry of organic molecules and designing molecules with specific chiral properties .
Microwave-Mediated Suzuki-Miyaura Coupling
“2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide” is used in microwave-mediated Suzuki-Miyaura coupling reactions. This method is employed in the synthesis of various biaryl compounds, which are important in medicinal chemistry and materials science .
Mechanism of Action
properties
IUPAC Name |
2-bromo-N-[(3,4,5-triethoxyphenyl)methyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO4/c1-5-13(18)17(20)19-11-12-9-14(21-6-2)16(23-8-4)15(10-12)22-7-3/h9-10,13H,5-8,11H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOBVHLHIGPAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC(=C(C(=C1)OCC)OCC)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



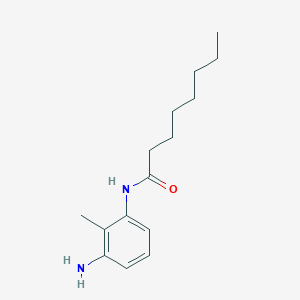

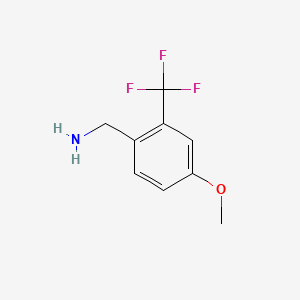

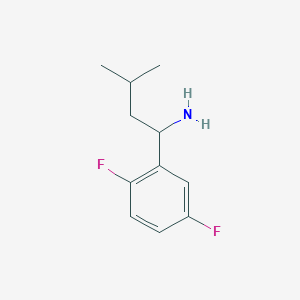
![2-[Cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1386800.png)
![N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386803.png)
![1-[(4-Propylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386804.png)
![N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo-[3,4-d][1,3]thiazol-5-yl]-N-methylglycine](/img/structure/B1386806.png)
![N'-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide](/img/structure/B1386807.png)

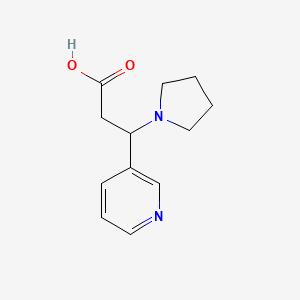
![3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1386814.png)
